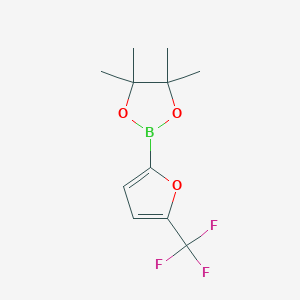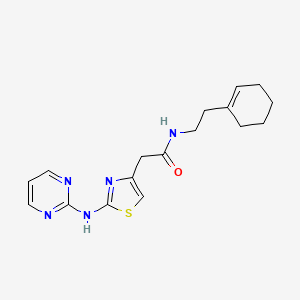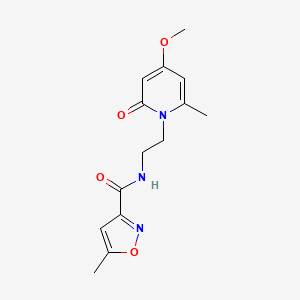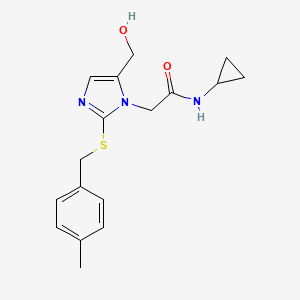
2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and is a selective antagonist of the orexin 2 receptor. Orexin is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, appetite, and energy metabolism. The orexin 2 receptor has been identified as a potential target for the treatment of various disorders, including insomnia, narcolepsy, and obesity.
Applications De Recherche Scientifique
Fluoroionophore-based Research
Research has explored the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their potential in detecting and chelating metal cations like Zn+2 and Cd+2. These compounds, through their selective chelation properties, offer avenues for cellular metal staining, leveraging fluorescence methods for the detection of specific metal ions in various environments, including semi-aqueous solutions (Hong et al., 2012).
Anticancer Activity and Synthesis of Pyridine-linked Thiazole Derivatives
A study on the synthesis of pyridine-linked thiazole hybrids revealed promising anticancer activity against several cancer cell lines, including liver carcinoma and breast cancer. The research focused on synthesizing these compounds and evaluating their cytotoxicity, providing insights into their potential as anticancer agents. Docking studies have also offered valuable information regarding their binding sites, suggesting their applicability in cancer therapy (Alqahtani & Bayazeed, 2020).
Chemosensor Development for Zn2+ Detection
Investigations into the synthesis of a new chemosensor for Zn2+ detection have shown significant potential for real-world applications. The chemosensor displayed remarkable fluorescence enhancement in the presence of Zn2+, with applications extending to living cells and water samples, thus demonstrating its utility in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Fluorinated Sigma-1 Receptor Modulator Research
A study on the synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R, specifically focusing on its potential implications and structural derivations, exemplifies the ongoing research into receptor modulators. Such compounds are of interest due to their potential therapeutic applications, highlighting the importance of fluorinated derivatives in medicinal chemistry (Kuznecovs et al., 2020).
Antiallergic Agent Development
Research into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has aimed at discovering novel antiallergic compounds. This work involved synthesizing a series of compounds and evaluating their potency in comparison to existing antiallergic medications, indicating the potential for developing more effective treatments (Menciu et al., 1999).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAWPYXHGXCQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)







